trans-3-Amino-1-methylcyclobutanol hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQSVGZFSOUXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-23-6 | |

| Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-3-Amino-1-methylcyclobutanol hydrochloride chemical properties

An In-Depth Technical Guide to trans-3-Amino-1-methylcyclobutanol Hydrochloride

Introduction

This compound is a specialized cyclobutane derivative that has garnered significant interest within medicinal chemistry and pharmaceutical research. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, combined with the specific trans spatial arrangement of its amino and hydroxyl groups, makes it a valuable and versatile synthetic intermediate.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The unique stereochemistry of this compound dictates its physical and chemical behavior, influencing everything from solubility to biological target affinity.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Chemical Identity

A clear identification of the compound is critical for regulatory and research documentation.

| Identifier | Value | Source |

| CAS Number | 1523571-03-0 | [2][3][4][5][6] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][3][6] |

| Molecular Weight | 137.61 g/mol | [1][2][3][6] |

| IUPAC Name | 3-amino-1-methylcyclobutan-1-ol;hydrochloride | [6] |

| Synonyms | (1r,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride, trans-3-Hydroxy-3-methylcyclobutylamine hydrochloride | [3][6][7] |

| InChIKey | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [2][6] |

Chemical Structure

The structure is defined by a four-membered carbon ring with a tertiary alcohol at position 1 and an amine group in the trans configuration at position 3.

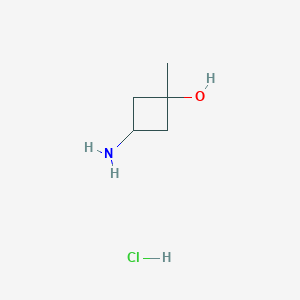

Caption: Chemical structure of this compound.

Physicochemical Properties

These properties are essential for designing experimental conditions, such as reaction setups and formulation studies.

| Property | Value/Description | Source |

| Purity | Typically ≥97% | [1][3][4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| logP | 0.2803 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Storage | Store at room temperature | [3] |

Synthesis and Chemical Reactivity

As a synthetic building block, understanding its preparation and subsequent reactivity is paramount for its effective use in multi-step syntheses.

Synthetic Routes

The synthesis of this compound is a multi-step process where stereochemical control is the most critical factor. Industrial and laboratory-scale syntheses aim for high yield and purity.[1][8] A common and robust pathway involves achieving the desired trans stereochemistry through a key reaction like the Mitsunobu reaction, followed by deprotection steps.[1][2][9]

Caption: Generalized synthetic workflow for achieving the trans configuration.

Representative Synthetic Protocol

This protocol is a representative example based on established chemical transformations for achieving the target molecule.[1][9]

-

Step 1: Stereochemical Inversion (Mitsunobu Reaction)

-

To a solution of the cis-isomer precursor (e.g., cis-3-dibenzylamino-1-methylcyclobutanol) in anhydrous tetrahydrofuran (THF), add a carboxylic acid (e.g., p-nitrobenzoic acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, followed by triphenylphosphine (PPh₃).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

The product is the esterified trans-isomer, which is then carried forward.

-

-

Step 2: Alkaline Hydrolysis

-

Dissolve the crude ester from Step 1 in a mixture of THF and water.[9]

-

Add a strong base, such as sodium hydroxide (NaOH), to the solution.[9]

-

Heat the mixture to reflux for 3-5 hours.[9]

-

After cooling, remove the THF via distillation and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the protected trans-3-dibenzylamino-1-methylcyclobutanol.

-

-

Step 3: Catalytic Hydrogenolysis (Deprotection)

-

Dissolve the product from Step 2 in an alcohol solvent (e.g., methanol or ethanol).

-

Place the mixture in a hydrogenation reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 0.5-1.5 MPa).[9]

-

Heat the reaction to 30-45 °C and stir until the reaction is complete.[9]

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

-

Step 4: Hydrochloride Salt Formation

-

Dissolve the resulting free base in an anhydrous solvent like ethanol or diethyl ether.

-

Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

-

Chemical Reactivity

The bifunctional nature of the molecule allows it to participate in a range of chemical transformations.

-

Oxidation : The secondary amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.[1][8]

-

Reduction : While the molecule itself is quite stable, forcing conditions could potentially reduce the hydroxyl group, although this is not a common reaction.

-

Substitution : The amino group is a potent nucleophile and can participate in nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides, which is a cornerstone of its utility in drug discovery.[1][8]

Applications in Research and Drug Development

The compound's primary value lies in its role as a rigid scaffold for building more complex, biologically active molecules.[2][4]

-

Medicinal Chemistry : It is a key building block for synthesizing enzyme inhibitors and receptor ligands.[1][2] The rigid cyclobutane ring helps to lock the conformation of a drug candidate, which can lead to higher binding affinity and selectivity for its biological target.[1]

-

Neurological and Metabolic Pathways : It is particularly valuable for constructing molecules that target neurological or metabolic pathways.[1][2] The physicochemical properties of the trans-isomer can be more favorable for properties like blood-brain barrier penetration compared to its cis counterpart.[2]

-

Model Compound : In biological research, it serves as a model compound to study the effects and interactions of cyclobutane derivatives within biological systems.[1][2]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is derived from GHS classifications.[6]

-

Hazard Identification :

-

Recommended Handling :

-

First Aid Measures :

-

Skin Contact : Wash off with soap and plenty of water.[10]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion : Rinse mouth with water and consult a physician. Do not induce vomiting.[10][11]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[10][11]

-

Disclaimer : This product is intended for research and development purposes only and is not for human or veterinary use.[1][2] Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

References

- Benchchem Technical Data Sheet for this compound (CAS 1523606-23-6).

- Benchchem Technical Data Sheet for this compound (CAS 1523571-03-0).

- ChemScene Product Page for this compound.

- Moldb Product Page for this compound.

- BioChemPartner Data Sheet for this compound.

- ChemicalBook NMR Spectrum D

- PubChem Compound Summary for Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.

- Smolecule Product Page for trans-3-Amino-3-methylcyclobutanol hydrochloride.

- Capot Chemical Safety Data Sheet for trans-3-aminocyclobutanol hydrochloride.

- Fisher Scientific Safety D

- MDPI Journal Article on Synthesis of Amino Alcohols.

- Google Patents - Synthesis method of trans-3-aminobutanol.

- Sigma-Aldrich Product Page for this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1523571-03-0 | this compound - Moldb [moldb.com]

- 5. This compound | 1523571-03-0 | Data Sheet | BioChemPartner [biochempartner.com]

- 6. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1523571-03-0 [sigmaaldrich.com]

- 8. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]

- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

Elucidating the Molecular Architecture of trans-3-Amino-1-methylcyclobutanol Hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of molecular structure is a cornerstone of chemical and pharmaceutical development. Cyclobutane derivatives, in particular, are valuable scaffolds in medicinal chemistry, where subtle changes in stereochemistry can drastically alter biological activity. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of trans-3-Amino-1-methylcyclobutanol hydrochloride. We move beyond a simple listing of techniques to explain the strategic rationale behind the analytical sequence, detailing not just the "how" but the "why" of each experimental choice. By integrating data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, this document serves as a practical guide for researchers to establish a self-validating system for structural confirmation, ensuring the highest level of scientific integrity.

The Chemical Significance and Structural Hypotheses

Relevance in Medicinal Chemistry

The cyclobutane ring is a "bioisostere" for various functional groups, offering a rigid scaffold that can orient substituents in precise three-dimensional arrangements. This structural rigidity is highly sought after in drug design for optimizing ligand-receptor interactions. Aminocyclobutanol derivatives, specifically, are key building blocks in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators.

The Stereochemical Challenge: cis vs. trans

For a 1,3-disubstituted cyclobutane ring, two diastereomers are possible: cis, where the substituents are on the same face of the ring, and trans, where they are on opposite faces. This stereochemical difference is critical, as it dictates the molecule's overall shape and, consequently, its pharmacological properties. An incorrect stereochemical assignment can lead to wasted resources and flawed structure-activity relationship (SAR) studies. Therefore, confirming the trans configuration is not merely a procedural step but the central challenge in this elucidation.

The Hydrochloride Salt Form

The target molecule is supplied as a hydrochloride salt. This is common practice to improve the stability and aqueous solubility of amine-containing compounds. For analytical purposes, this means the amine group will exist as a protonated ammonium cation (-NH₃⁺). This influences its spectroscopic signature, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Proposed Structure and Initial Hypothesis

Based on a hypothetical synthetic route, the proposed structure is this compound. The analytical workflow detailed below is designed to rigorously test this hypothesis and unambiguously confirm every aspect of the proposed structure: the molecular formula, the connectivity of all atoms, and the trans relative stereochemistry.

The Analytical Workflow: A Strategy for Unambiguous Structure Determination

A robust structure elucidation relies on the principle of orthogonality, where each technique provides a different piece of the puzzle. A weakness or ambiguity in one method is compensated by the strength of another. This integrated approach ensures the final structure is supported by a comprehensive and self-consistent body of evidence.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Principle and Rationale

The first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a fundamental check to ensure the material is what it is believed to be. We use Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.

Experimental Protocol: HRMS (ESI+)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Infuse the sample into an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: ESI, Positive

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Data Acquistion: Acquire in high-resolution mode (>10,000 resolution).

-

Data Interpretation: The [M+H]⁺ Ion

The target molecule is a hydrochloride salt, but in the ESI process, we expect to observe the protonated free base, not the chloride salt adduct. The free base is C₆H₁₃NO. The observed ion should be the protonated molecule, [C₆H₁₃NO + H]⁺, which corresponds to the cation C₆H₁₄NO⁺.

| Parameter | Expected Value | Purpose |

| Monoisotopic Mass of C₆H₁₄NO⁺ | 116.1070 Da | Confirmation of elemental composition. |

| Isotopic Pattern | Match theoretical pattern for C₆H₁₄NO⁺ | Provides confidence in the elemental formula assignment. |

A measured mass within 5 ppm of the theoretical value is considered strong evidence for the proposed elemental formula.

Vibrational Spectroscopy (FTIR): Identifying Key Functional Groups

Principle and Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation that key components like hydroxyl and ammonium groups are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted.

Data Interpretation: Correlating Bands to Structure

The presence of the hydrochloride salt significantly impacts the N-H stretching region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3500 - 3200 | Broad peak, indicating hydrogen bonding. |

| N-H (Ammonium, -NH₃⁺) | 3200 - 2800 | Broad, strong absorptions, often with multiple sub-peaks. |

| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium-to-strong peaks. |

| C-O (Alcohol) | 1150 - 1050 | Strong, sharp peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry in solution. For this molecule, a suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the sample's solubility, but it will cause the exchange and disappearance of the -OH and -NH₃⁺ proton signals. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will keep these protons visible.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Experiments to Run: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

-

¹H NMR: Should show signals for the methyl group (singlet), the two pairs of non-equivalent cyclobutane methylene protons (multiplets), and the methine proton attached to the nitrogen (multiplet). The integration of these signals should correspond to a 3:2:2:1 ratio. The key to the trans geometry lies in the coupling constants (J-values) between the cyclobutane protons. In a puckered cyclobutane ring, trans couplings are typically different from cis couplings.

-

¹³C NMR & DEPT-135: This experiment will confirm the number of unique carbon environments. We expect to see 6 distinct carbon signals. The DEPT-135 experiment will differentiate them by phase: CH₃ and CH will be positive peaks, while CH₂ will be negative peaks. The quaternary carbon attached to the -OH and -CH₃ groups will be absent in the DEPT-135 spectrum but visible in the standard ¹³C spectrum.

| Carbon Type | Expected ¹³C Shift (ppm) | DEPT-135 Phase |

| Quaternary C -OH | 65-80 | Absent |

| CH -NH₃⁺ | 45-60 | Positive |

| CH₂ (x2) | 25-40 | Negative |

| CH₃ | 20-30 | Positive |

2D NMR: Unraveling the Puzzle

2D NMR experiments are essential to connect all the pieces identified in the 1D spectra.

CAS number 1523571-03-0 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of CAS Number 1523571-03-0: trans-3-Amino-1-methylcyclobutanol hydrochloride

Introduction

This compound, identified by CAS number 1523571-03-0, is a synthetically valuable chiral building block with significant applications in medicinal chemistry and drug development.[1][2] Its rigid cyclobutane scaffold, substituted with key functional groups in a specific trans-configuration, imparts unique physicochemical properties that are advantageous for the design of bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and applications, with a focus on its role as an intermediate in the development of novel therapeutics.

The compound's structure, featuring a hydroxyl, a methyl, and an amino group on a cyclobutane ring, allows for specific spatial interactions with biological targets.[1][2] This makes it a compound of high interest for creating molecules aimed at modulating the activity of enzymes and receptors, particularly within neurological and metabolic pathways.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1523571-03-0 | [3][4] |

| IUPAC Name | 3-amino-1-methylcyclobutan-1-ol;hydrochloride | [3][5] |

| Synonyms | trans-3-Hydroxy-3-Methylcyclobutylamine hydrochloride, Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | [3][4] |

| Molecular Formula | C₅H₁₂ClNO (or C₅H₁₁NO·HCl) | [1][3][4] |

| Molecular Weight | 137.61 g/mol | [1][2][3][4] |

| Appearance | White to pale-yellow solid | [1] |

| Purity | ≥97% | [2][4] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage | Store at room temperature or 2–8°C to prevent degradation | [1][4] |

Computed Physicochemical Descriptors

Computational models provide further insight into the molecular properties of this compound.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| logP | 0.2803 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 0 | [4] |

| SMILES | CC1(CC(C1)N)O.Cl | [3] |

Synthesis and Stereochemical Control

The synthesis of this compound has been well-established, with methods designed to ensure high yields and stereochemical purity, which is critical for its biological applications.[1][2]

Synthetic Workflow

A common and robust synthetic route involves a multi-step process that can be adapted for scale-up production.[1][2] Key stages in this synthesis often include:

-

Stereoselective Amination: One approach starts with a precursor like 1-methylcyclobutanol-3-one, which undergoes reductive amination. The use of a chiral catalyst, such as Ru-BINAP complexes, is crucial for controlling the stereochemistry and achieving the desired trans-configuration.[1]

-

Mitsunobu Reaction: An alternative high-yielding route (often exceeding 70% total yield) employs a Mitsunobu reaction for precise stereochemical control.[2]

-

Hydrolysis and Deprotection: This is followed by alkaline hydrolysis and catalytic hydrogenolysis, typically using a Pd/C catalyst, to remove any protecting groups.[2]

-

Salt Formation: The final step involves treatment with hydrochloric acid in an anhydrous solvent like ethanol to form the stable hydrochloride salt.[1]

To confirm the stereochemical purity of the final product, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column or Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to validate the spatial arrangement of the functional groups.[1]

Caption: A generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules for various research and industrial applications.[1][2]

Medicinal Chemistry and Pharmaceutical Research

The primary application of this compound is in pharmaceutical development.[1] Its rigid structure and specific arrangement of functional groups make it an ideal scaffold for designing enzyme inhibitors and receptor ligands.[1][2] It is particularly valuable for constructing bioactive molecules that target neurological or metabolic pathways.[2] The amino and hydroxyl groups can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.[2]

A notable example of its application is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. A patent for substituted pyrazolopyrimidines as IRAK4 inhibitors lists CAS 1523571-03-0 as an intermediate used in the synthesis of these potential therapeutic agents for inflammatory and autoimmune diseases.[6]

Broader Chemical and Industrial Uses

Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials.[1] Its unique properties can be incorporated into formulations for coatings, adhesives, and polymers.[1][2] In a broader research context, it is used as a model to study the effects of cyclobutane derivatives on biological systems.[2]

Safety and Handling

For research purposes only, this compound is not intended for human or veterinary use.[1][2] Standard laboratory safety protocols should be strictly followed.

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is essential to consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[1]

Conclusion

This compound is a key chemical entity with well-defined physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry. Its stereochemically controlled synthesis allows for its use in creating complex and specific molecules for targeted therapeutic applications, most notably in the development of enzyme inhibitors. As research in drug discovery continues to evolve, the utility of such chiral intermediates is expected to grow, further solidifying the importance of CAS 1523571-03-0 in the scientific community.

References

- This compound | 1523571-03-0 | Benchchem. (URL: )

- This compound | 1523606-23-6 | Benchchem. (URL: )

- Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride - PubChem.

- 1523571-03-0 | this compound - ChemScene. (URL: )

- SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - European P

Sources

Mechanism of action of trans-3-Amino-1-methylcyclobutanol hydrochloride

An In-Depth Technical Guide to the Potential Mechanisms of Action of trans-3-Amino-1-methylcyclobutanol hydrochloride

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount. The compound this compound has emerged as a versatile building block in medicinal chemistry, prized for its unique stereochemistry and rigid cyclobutane core.[1][2] While not an end-drug itself, its structural motifs are being actively explored for the development of new therapeutic agents, particularly in the realms of enzyme inhibition and receptor modulation.[1] This guide provides a comprehensive exploration of the potential mechanisms of action that could be elicited by molecules derived from this scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery pipelines. We will delve into the theoretical underpinnings of its potential biological activities and provide robust, field-proven experimental workflows for their elucidation.

Physicochemical and Structural Analysis: The Foundation of Activity

The therapeutic potential of any molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. This compound (C₅H₁₂ClNO) possesses several key features that make it an attractive starting point for drug design.[2]

| Property | Structural Feature | Implication for Biological Activity |

| Rigid Core | Cyclobutane ring | The constrained four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[2] |

| Stereochemistry | trans-configuration | The specific spatial arrangement of the amino and hydroxyl groups provides a defined vector for interaction with target proteins, influencing binding orientation.[2] |

| Functional Groups | Primary amine and tertiary alcohol | These groups serve as key points for hydrogen bonding, salt bridge formation, and further chemical modification to enhance potency and selectivity.[2] |

| Polarity | Hydrophilic functional groups | The presence of polar groups influences solubility and the potential for interaction with polar pockets in target proteins.[3] |

The interplay of these features provides a unique platform for designing molecules with tailored pharmacological profiles. The rigid nature of the cyclobutane scaffold is particularly advantageous in minimizing the entropic penalty upon binding to a target, a desirable characteristic in rational drug design.

Hypothesized Mechanisms of Action and Therapeutic Targets

Given its structural attributes, molecules derived from this compound can be envisioned to function through several distinct mechanisms of action. This section will explore the most plausible of these, grounded in established principles of medicinal chemistry.

Enzyme Inhibition

The scaffold is well-suited for the design of enzyme inhibitors, particularly those targeting ATP-binding sites, such as kinases.[1] The primary amine can be functionalized to extend into the active site, forming key interactions with the hinge region of a kinase, while the cyclobutane core can occupy the hydrophobic pocket. The hydroxyl group can be further modified to enhance solubility or to form additional hydrogen bonds.

A hypothetical interaction model is presented below:

Caption: Hypothetical binding mode of a kinase inhibitor derived from the scaffold.

Receptor Modulation

The defined stereochemistry of the scaffold makes it an excellent starting point for the design of ligands that can modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs). The amino and hydroxyl groups can mimic the interactions of endogenous ligands, leading to either agonistic or antagonistic effects. Further chemical elaboration can enhance affinity and selectivity for a specific receptor subtype.

PROTAC Linker Chemistry

A structurally related compound, trans-3-(Aminomethyl)cyclobutanol hydrochloride, has been identified as a PROTAC (PROteolysis TArgeting Chimera) linker. This suggests that the core cyclobutane structure can be incorporated into bifunctional molecules designed to induce the degradation of specific target proteins. In this context, the cyclobutane unit would serve as a rigid spacer connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

Experimental Workflows for Mechanism of Action Elucidation

A cornerstone of drug discovery is the rigorous, empirical validation of a compound's mechanism of action. The following section outlines a series of self-validating experimental protocols to systematically investigate the biological activity of novel compounds derived from the this compound scaffold.

Target Identification and Validation

For novel compounds with an unknown mechanism of action, the initial step is to identify their biological target(s).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the immobilized ligand with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for target identification using affinity chromatography.

In Vitro Characterization

Once a target has been identified, its interaction with the compound must be characterized biophysically and biochemically.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the purified target protein and the compound in a matched buffer.

-

ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the compound solution.

-

Titration: Perform a series of injections of the compound into the protein solution while measuring the heat change.

-

Data Analysis: Fit the resulting data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Assays

The final step is to confirm that the compound engages its target in a cellular context and elicits the expected biological response.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound at various concentrations.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Case Study: Conceptual Design of a Kinase Inhibitor

To illustrate the practical application of the principles discussed, let us consider the conceptual design of a selective inhibitor for a hypothetical kinase, "Kinase X."

-

Scaffold Selection: this compound is chosen as the starting scaffold due to its rigidity and the presence of functional groups for modification.

-

In Silico Modeling: The scaffold is docked into the ATP-binding site of a homology model of Kinase X. The model suggests that the primary amine is oriented towards the hinge region.

-

Chemical Synthesis: A series of derivatives is synthesized, adding various aromatic groups to the primary amine to enhance interactions with the hinge region. The hydroxyl group is methylated to improve cell permeability.

-

In Vitro Screening: The synthesized compounds are screened against a panel of kinases. Several compounds show high potency and selectivity for Kinase X.

-

Lead Optimization: The most promising compound is further optimized by modifying the aromatic group to improve its pharmacokinetic properties.

This iterative process of design, synthesis, and testing is central to modern drug discovery and highlights the utility of the this compound scaffold.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. Its unique structural and stereochemical features provide a robust platform for the design of molecules with tailored pharmacological activities. While the mechanism of action of any given derivative must be determined empirically, the theoretical framework and experimental workflows outlined in this guide provide a clear path for researchers to unlock the full therapeutic potential of this promising chemical scaffold. The future of drug discovery will undoubtedly be shaped by the creative and rigorous application of such building blocks in the pursuit of new medicines.

References

Sources

The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Cyclobutane Derivatives

Abstract

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its unique three-dimensional geometry and conformational rigidity offer distinct advantages in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of substituted cyclobutane derivatives, with a focus on their applications in antiviral, anticancer, and anti-inflammatory drug discovery. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and biological evaluation of key cyclobutane-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane motif in their own research endeavors.

Introduction: The Resurgence of the Four-Membered Ring

The cyclobutane moiety is a four-membered carbocycle that imparts a unique puckered three-dimensional structure to molecules.[1] For many years, the synthesis of cyclobutane-containing molecules was considered challenging due to the ring strain of approximately 26 kcal/mol. However, advances in synthetic methodologies, particularly [2+2] photocycloadditions, have made this scaffold more accessible to medicinal chemists.[2] The rigid nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisosteric replacement for other cyclic systems or functional groups, often improving physicochemical properties such as metabolic stability and solubility.[2] As of January 2021, there were at least 39 preclinical and clinical drug candidates containing a cyclobutane ring, highlighting the growing importance of this scaffold in drug discovery.[1][3]

This guide will explore three major areas where substituted cyclobutane derivatives have shown significant therapeutic potential: antiviral, anticancer, and anti-inflammatory applications. For each area, we will provide a detailed analysis of the underlying pharmacology, key structure-activity relationships, and practical experimental protocols.

Antiviral Activity: Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of antiviral agents in which the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclobutane. This modification prevents glycosidic bond cleavage, leading to increased metabolic stability. Several cyclobutane-containing nucleoside analogues have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV).

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The primary mechanism of action for antiviral cyclobutane nucleoside analogues is the inhibition of viral reverse transcriptase (RT).[4] These compounds act as prodrugs and must be intracellularly phosphorylated to their active triphosphate form. This metabolic activation is a critical step for their antiviral activity.

The metabolic activation pathway of abacavir, a prominent carbocyclic nucleoside analogue, is a well-studied example.

Caption: Metabolic activation pathway of abacavir.

Once converted to the triphosphate, the analogue competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[5]

Structure-Activity Relationship (SAR)

The antiviral potency of carbocyclic nucleoside analogues is highly dependent on their structure. Key SAR findings for anti-HIV activity are summarized below:

| Compound | R1 | R2 | IC50 (µM) vs. HIV-1 | Reference |

| Carbovir | -NH2 | =CH2 | 0.2 - 1.0 | [6] |

| Abacavir | -NH-cyclopropyl | -H | 0.03 - 0.07 | [7] |

| Analogue 1 | -NH2 | -CH3 | > 100 | [8] |

| Analogue 2 | -OH | =CH2 | 5.0 | [8] |

Table 1: Structure-Activity Relationship of Carbocyclic Nucleoside Analogues against HIV-1. The IC50 values represent the concentration of the compound required to inhibit HIV-1 replication by 50% in cell culture.

The data in Table 1 highlights several important structural features:

-

The 6-amino group: The presence of an amino group at the 6-position of the purine base is crucial for activity.

-

The cyclopropylamino group: The N6-cyclopropylamino group in abacavir significantly enhances its potency compared to the simple amino group in carbovir.[7]

-

The cyclopentene double bond: The double bond in the carbocyclic ring of carbovir is important for its activity. Saturation of this bond or the introduction of substituents can lead to a loss of potency.[7]

-

The 4'-hydroxymethyl group: This group is essential for the initial phosphorylation step by cellular kinases. Analogues lacking this group are inactive.[9]

Experimental Protocols

A common synthetic route to carbovir starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[1][10]

Caption: Simplified synthetic workflow for Carbovir.

Step-by-Step Protocol for the Synthesis of Carbovir (Illustrative):

-

Ring Opening of the Lactam: The starting lactam is subjected to hydrolysis under acidic or basic conditions to yield the corresponding aminocyclopentene carboxylic acid.

-

Reduction and Protection: The carboxylic acid is reduced to the corresponding alcohol, and the amino group is protected, for example, with a Boc group.

-

Coupling with the Purine Base: The protected aminocyclopentenol is coupled with 2-amino-6-chloropurine, typically under Mitsunobu conditions.

-

Deprotection and Hydrolysis: The protecting groups are removed, and the 6-chloro substituent on the purine ring is hydrolyzed to the corresponding guanine analogue, yielding carbovir.

Note: This is a generalized protocol. For detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, please refer to the primary literature.[1][10][11][12]

The inhibitory activity of the synthesized compounds against HIV-1 RT can be evaluated using a commercially available assay kit or by following established protocols.[3][13][14][15][16]

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate into a DNA strand using a template/primer complex and recombinant HIV-1 RT. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol (General):

-

Prepare the reaction mixture: In a microtiter plate, combine the reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), labeled dNTP (e.g., DIG-dUTP or ³H-dTTP), and the test compound at various concentrations.

-

Initiate the reaction: Add a known amount of recombinant HIV-1 RT to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the product: The amount of incorporated labeled nucleotide is quantified. For DIG-labeled nucleotides, this is typically done using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) followed by a colorimetric or chemiluminescent substrate.[16] For radiolabeled nucleotides, the product is captured on a filter, and the radioactivity is measured using a scintillation counter.

-

Calculate IC50: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: Tubulin Polymerization Inhibitors

The dynamic instability of microtubules is a critical process in cell division, making tubulin an attractive target for anticancer drug development. Several natural products, such as paclitaxel (Taxol), exert their anticancer effects by interfering with microtubule dynamics.[17][18][19][20] Recently, cyclobutane-containing compounds have been investigated as novel tubulin polymerization inhibitors.[21]

Mechanism of Action: Disruption of Microtubule Dynamics

Cyclobutane-based tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin.[22] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[23][24][25]

Caption: Mechanism of action of cyclobutane-based tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR)

The SAR of cyclobutane-containing tubulin inhibitors is an active area of research. Generally, the presence of specific aromatic and hydrogen-bonding groups on the cyclobutane scaffold is crucial for high-affinity binding to the colchicine site.

| Compound | Substituent 1 | Substituent 2 | Cytotoxicity (IC50, µM) vs. HeLa cells | Reference |

| Analogue A | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 0.05 | [21] |

| Analogue B | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 1.2 | [21] |

| Analogue C | Phenyl | 4-Methoxyphenyl | 5.8 | [21] |

| Analogue D | 3,4,5-Trimethoxyphenyl | Phenyl | 0.2 | [21] |

Table 2: Structure-Activity Relationship of Cyclobutane-based Tubulin Inhibitors. The IC50 values represent the concentration of the compound required to inhibit the growth of HeLa cancer cells by 50%.

The data in Table 2 suggests that:

-

The 3,4,5-trimethoxyphenyl group: This moiety is a common feature in many colchicine-site binders and appears to be critical for potent cytotoxic activity.

-

The position of the substituents: The relative stereochemistry of the substituents on the cyclobutane ring significantly impacts activity, as seen in the difference between Analogue A and Analogue B.

Experimental Protocols

The synthesis of these compounds often involves a [2+2] cycloaddition reaction to form the cyclobutane core, followed by functional group manipulations to introduce the desired substituents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[5][9][26][27][28]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclobutane derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate IC50: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[14][29] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[30][31][32] Cyclobutane derivatives have been explored as scaffolds for the development of selective COX-2 inhibitors.[4][33]

Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis

Selective COX-2 inhibitors containing a cyclobutane core bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. The selectivity for COX-2 over COX-1 is attributed to the presence of a larger and more accommodating active site in the COX-2 enzyme, which can be exploited by the three-dimensional structure of the cyclobutane-based inhibitors.[4][34]

Caption: Mechanism of action of cyclobutane-based selective COX-2 inhibitors.

Structure-Activity Relationship (SAR)

The SAR of cyclobutane-based COX-2 inhibitors often follows the general pharmacophore model for diarylheterocycles, which includes a central ring system and two adjacent aromatic rings.

| Compound | Central Ring | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Pyrazole | p-SO2NH2 | p-CH3 | 0.04 | 15 | 375 | [34] |

| Cyclobutene Analogue 1 | Cyclobutene | p-SO2NH2 | p-F | 0.002 | 0.12 | 60 | [33] |

| Cyclobutene Analogue 2 | Cyclobutene | p-SO2CH3 | p-F | 0.11 | >5 | >45 | [33] |

Table 3: Structure-Activity Relationship of Cyclobutane-based COX-2 Inhibitors. The IC50 values represent the concentration of the compound required to inhibit the respective COX enzyme by 50%.

Key takeaways from the SAR data include:

-

The Sulfonamide/Sulfone Moiety: The para-sulfonamide or para-sulfone group on one of the aryl rings is a critical feature for selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.

-

The Central Ring: A cyclobutene ring can serve as a suitable central scaffold for potent and selective COX-2 inhibitors.

Experimental Protocols

The synthesis of these compounds can be achieved through various synthetic routes, often involving the construction of the central cyclobutane or cyclobutene ring via cycloaddition reactions, followed by the introduction of the diaryl substituents.

The inhibitory activity and selectivity of the synthesized compounds can be determined using commercially available COX inhibitor screening kits or by following established protocols.[2][35][36][37][38]

Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric detection system. The inhibition of this activity by the test compound is quantified.

Step-by-Step Protocol (Fluorometric):

-

Prepare Reagents: Prepare the assay buffer, COX-1 and COX-2 enzymes, heme cofactor, and a fluorogenic substrate.

-

Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound for a specified time.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Measure Fluorescence: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate IC50 and Selectivity Index: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Perspectives

Substituted cyclobutane derivatives have demonstrated a remarkable range of biological activities, making them a highly attractive scaffold for the development of novel therapeutics. Their unique three-dimensional structure and conformational rigidity provide a powerful tool for medicinal chemists to design potent and selective inhibitors for a variety of biological targets. This guide has provided an in-depth overview of the antiviral, anticancer, and anti-inflammatory properties of cyclobutane-containing compounds, along with the underlying mechanisms of action and key experimental protocols.

The continued exploration of novel synthetic methodologies to access diverse and complex cyclobutane derivatives, coupled with a deeper understanding of their interactions with biological systems, will undoubtedly lead to the discovery of new and improved drugs. As our ability to rationally design molecules with specific properties advances, the cyclobutane scaffold is poised to play an increasingly important role in the future of medicine.

References

-

deतिक, W. A., & van der, M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2346. [Link]

-

van der Westhuizen, J. H., & van Otterlo, W. A. (2022). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 2437, pp. 249-261). Springer. [Link]

-

Martin, D. F., & Rall, T. W. (2018). Abacavir Pharmacogenetics – From Initial Reports to Standard of Care. Pharmacogenomics, 19(1), 75-87. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Khan, M. A., & Akhtar, M. J. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(28), 4336-4367. [Link]

-

Li, N., Ma, Y., Zhu, C., & Sun, B. (2015). (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(18), 9144-9152. [Link]

-

Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Research Reviews, 20(5), 382-404. [Link]

-

Ma, Y., Li, N., Zhu, C., & Sun, B. (2015). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(18), 9144-9152. [Link]

-

Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]

-

Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.4. [Link]

-

Georg, G. I., et al. (2015). Novel D-Seco Paclitaxel Analogues: Synthesis, Biological Evaluation, and Model Testing. Journal of Medicinal Chemistry, 58(15), 6034-6045. [Link]

-

Parness, J., & Horwitz, S. B. (1981). Relationships Between the Structure of Taxol Analogues and Their Antimitotic Activity. Journal of Medicinal Chemistry, 24(3), 289-293. [Link]

-

Sagnou, M., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Vince, R., et al. (1988). Potent and selective activity of a new carbocyclic nucleoside analog (carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochemical and biophysical research communications, 156(2), 1046-1053. [Link]

-

Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. [Link]

-

Löwenhielm, K. (2005). Reverse Transcriptase Activity Assays for Retrovirus Quantitation and Characterization. DiVA portal. [Link]

-

Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

-

Semantic Scholar. (n.d.). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. [Link]

-

ResearchGate. (n.d.). Anti-HIV activity of synthesized compounds | Download Table. [Link]

-

Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of medicinal chemistry, 60(10), 4013-4034. [Link]

-

Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]

-

Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 17(12), 14646-14666. [Link]

-

Guénard, D., Guéritte-Voegelein, F., Dubois, J., & Potier, P. (1993). Structure-activity relationships of Taxol and Taxotere analogues. Journal of the National Cancer Institute. Monographs, (15), 79-82. [Link]

-

Bentham Science. (n.d.). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. [Link]

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

-

Vanderwal, C. D., & Sorensen, E. J. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of chemical research, 47(8), 2413-2424. [Link]

-

Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]

-

Bai, Y., et al. (2015). Synthesis of cyclobutane analogues. Journal of Chemical and Pharmaceutical Research, 7(8), 350-354. [Link]

-

Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Fu, Y., et al. (2009). Medicinal chemistry of paclitaxel and its analogues. Current medicinal chemistry, 16(27), 3521-3536. [Link]

-

Bhat, K. M., & Setaluri, V. (2016). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Cancers, 8(12), 113. [Link]

-

Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

-

Boukli, H., et al. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies, 7(6), 469-480. [Link]

-

Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17. [Link]

-

Romagnoli, R., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of medicinal chemistry, 59(23), 10594-10617. [Link]

-

Singh, P., & Kumar, A. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert opinion on drug discovery, 18(10), 1081-1100. [Link]

Sources

- 1. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. xpressbio.com [xpressbio.com]

- 14. HIV Reverse Transcriptase Assay [profoldin.com]

- 15. diva-portal.org [diva-portal.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. Medicinal chemistry of paclitaxel and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 31. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 32. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 33. brieflands.com [brieflands.com]

- 34. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. assaygenie.com [assaygenie.com]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

- 37. sigmaaldrich.com [sigmaaldrich.com]

- 38. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Critical Role of Stereochemistry in the Biological Activity of Aminocyclobutanols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure provides a rigid framework for orienting functional groups in precise spatial arrangements. When substituted with amino and hydroxyl moieties, the resulting aminocyclobutanols possess a rich stereochemical landscape that profoundly influences their biological interactions. This guide provides a comprehensive exploration of the stereochemistry of aminocyclobutanols, detailing stereoselective synthetic strategies, advanced analytical characterization techniques, and the direct impact of stereoisomerism on biological activity. It is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

The Stereochemical Landscape of Aminocyclobutanols

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[2] For aminocyclobutanols, this spatial variation is the primary determinant of biological function. The two main classes of stereoisomers are configurational and conformational.[2][3]

Configurational Isomerism: Enantiomers and Diastereomers

The presence of at least two stereocenters in aminocyclobutanols gives rise to both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4] For a molecule like 3-aminocyclobutanol, four distinct stereoisomers exist:

-

(1R, 3R) and (1S, 3S): This pair constitutes the trans diastereomer. They are enantiomers of each other.

-

(1R, 3S) and (1S, 3R): This pair constitutes the cis diastereomer. They are also enantiomers of each other.

The relationship between these isomers is crucial; the cis and trans diastereomers will have different physical properties and, most importantly, different biological activities. Likewise, the two enantiomers within each diastereomeric pair can exhibit dramatically different pharmacological and toxicological profiles.[5]

Conformational Analysis

Unlike planar representations, the cyclobutane ring is puckered, which minimizes its high ring strain (26.3 kcal mol⁻¹).[1] This puckering means substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents. In disubstituted cyclohexanes, for instance, the most stable isomer is typically the one where the largest group is in an equatorial position.[6] A similar principle applies to aminocyclobutanols, where the preferred conformation will influence how the molecule presents its binding epitopes (the amino and hydroxyl groups) to a biological target.

Stereoselective Synthesis: Controlling the 3D Architecture

The ability to selectively synthesize a single, desired stereoisomer is paramount in drug development.[7] Synthesizing a racemic or diastereomeric mixture necessitates costly and complex separation processes and introduces impurities that can have unwanted biological effects.[5]

Diastereoselective Synthesis: Accessing cis and trans Isomers

A common synthetic route to aminocyclobutanols involves the reduction of a corresponding aminocyclobutanone. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.

-

cis-Selectivity: High cis-selectivity is often achieved through a sterically-controlled hydride attack. Using a bulky hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) , ensures the hydride attacks the carbonyl from the face opposite to the existing amino substituent, which is sterically less hindered.[8] Lowering the reaction temperature (e.g., -78 °C) further enhances this selectivity by favoring the transition state with the lower activation energy.[8]

-

trans-Selectivity: Achieving high trans-selectivity is more challenging via traditional chemical reduction. One effective strategy is to invert the stereochemistry of the alcohol in the cis product using a Mitsunobu reaction .[9] This reaction proceeds with an inversion of configuration at the carbon center. Another powerful method is the use of biocatalysis, where a ketoreductase (KRED) enzyme can reduce the ketone to the trans-alcohol with high diastereoselectivity.[8]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Stereochemistry and conformational analysis [quimicaorganica.org]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

The Emerging Therapeutic Landscape of Amino-methylcyclobutanol Compounds: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the burgeoning potential of amino-methylcyclobutanol compounds as a novel class of therapeutic agents. Drawing upon established principles of medicinal chemistry and preclinical research, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and promising therapeutic applications of these unique small molecules, with a particular focus on oncology and neurology. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower further investigation in this exciting field.

Introduction: The Allure of the Cyclobutane Scaffold

The cyclobutane moiety, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry due to its unique structural properties.[1] Its inherent ring strain and non-planar, puckered conformation offer a rigid scaffold that can orient pharmacophoric groups in specific three-dimensional arrangements, potentially leading to enhanced target affinity and selectivity.[1] The incorporation of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties of drug candidates.[2][3] When combined with an amino-alcohol functional group, the resulting amino-methylcyclobutanol structure presents a versatile platform for developing novel therapeutics. This guide will focus on the synthesis and potential applications of a representative compound, 1-(aminomethyl)cyclobutanol, and its derivatives.

Synthesis of Amino-methylcyclobutanol Derivatives: A Practical Approach

The synthesis of 1-(aminomethyl)cyclobutanol and its analogs can be achieved through a variety of organic synthesis routes. A common and practical approach commences with the readily available starting material, cyclobutanone.[4] This method, outlined below, involves a two-step process of cyanohydrin formation followed by reduction.

Experimental Protocol: Synthesis of 1-(aminomethyl)cyclobutanol

Step 1: Cyanohydrin Formation from Cyclobutanone

-

To a solution of cyclobutanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., zinc iodide).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanone cyanohydrin.

Scientific Rationale: This step introduces the nitrile group, which will be subsequently reduced to the aminomethyl group. The use of a Lewis acid catalyst accelerates the addition of the cyanide nucleophile to the carbonyl carbon of cyclobutanone.

Step 2: Reduction of the Cyanohydrin to 1-(aminomethyl)cyclobutanol

-

Dissolve the crude cyclobutanone cyanohydrin in a suitable solvent, such as diethyl ether or tetrahydrofuran.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol.

-

The crude product can be further purified by distillation or chromatography.

Scientific Rationale: Lithium aluminum hydride is a powerful reducing agent that effectively reduces both the nitrile and the ketone functionalities to the corresponding amine and alcohol, respectively, to yield the desired product.

Caption: Synthetic pathway for 1-(aminomethyl)cyclobutanol.

Potential Therapeutic Applications in Oncology

The structural motif of cyclobutane is present in several compounds with demonstrated antitumor activity.[2][5] Furthermore, amino alcohol derivatives have been explored as potential anticancer agents.[6] This suggests that amino-methylcyclobutanol compounds could represent a novel class of oncology therapeutics.

Hypothesized Mechanism of Action

While the precise mechanism of action for 1-(aminomethyl)cyclobutanol in cancer is yet to be elucidated, several plausible targets can be inferred from the activities of related compounds. The rigid cyclobutane scaffold could position the amino and hydroxyl groups to interact with specific enzymatic active sites or receptor binding pockets. Potential mechanisms include the inhibition of kinases involved in cell proliferation or the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., a relevant cell line for the cancer type of interest) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the amino-methylcyclobutanol compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation and Causality: This protocol includes both negative (vehicle) and positive controls to ensure the validity of the results. The principle of the assay is based on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production upon treatment with the test compound indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect.

Caption: Workflow for the MTT cytotoxicity assay.

Potential Therapeutic Applications in Neurological Disorders

Recent findings have highlighted the potential of amino-methylcyclobutanol derivatives in the treatment of neurological disorders. Notably, 1-(aminomethyl)cyclobutanol has been identified as a muscarinic M1 and/or M4 receptor agonist.[8] These receptors are implicated in various cognitive processes and are considered important therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.

Mechanism of Action: Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors are G-protein coupled receptors that play a crucial role in the central and peripheral nervous systems. M1 and M4 receptors are predominantly expressed in the brain and are involved in learning, memory, and other cognitive functions. Agonism at these receptors can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases.

Experimental Protocol: Assessment of Neuroprotective Effects against Oxidative Stress

Oxidative stress is a common pathological feature of many neurological disorders.[9] An in vitro assay to assess the neuroprotective effects of a compound against oxidative stress can be performed using a neuronal cell line (e.g., SH-SY5Y) and an inducing agent like hydrogen peroxide (H2O2).

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture a suitable neuronal cell line, such as SH-SY5Y, and differentiate the cells to a neuronal phenotype using an appropriate protocol (e.g., treatment with retinoic acid).

-

Pre-treatment with Test Compound: Pre-treat the differentiated neuronal cells with various concentrations of the amino-methylcyclobutanol compound for a specific duration (e.g., 1-2 hours).

-